benzyl N-[({[2-(thiophen-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]carbamate
Description
Benzyl N-[({[2-(thiophen-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]carbamate is a synthetic organic compound featuring a benzyl carbamate group linked to a carbamoyl methyl chain, which is further connected to a pyridine-thiophene hybrid moiety. The pyridine ring (a six-membered aromatic heterocycle with one nitrogen atom) and thiophene (a five-membered aromatic heterocycle with one sulfur atom) confer distinct electronic and steric properties.
Properties
IUPAC Name |
benzyl N-[2-oxo-2-[(2-thiophen-3-ylpyridin-3-yl)methylamino]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c24-18(12-23-20(25)26-13-15-5-2-1-3-6-15)22-11-16-7-4-9-21-19(16)17-8-10-27-14-17/h1-10,14H,11-13H2,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHGWOSLUCYDJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC2=C(N=CC=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[({[2-(thiophen-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]carbamate typically involves multi-step organic reactions. One common method involves the use of an Ugi-Zhu three-component reaction coupled with a cascade aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration process. This method uses toluene as the solvent and ytterbium (III) triflate as the Lewis acid catalyst, with microwave-dielectric heating to increase the overall yield and decrease the reaction time .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component reactions and the use of efficient catalysts and solvents can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[({[2-(thiophen-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and specific solvents to optimize the reaction yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines. Substitution reactions can produce a wide variety of derivatives depending on the substituents introduced.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
The compound has been identified as having potential therapeutic applications, particularly in the field of medicinal chemistry. Its structural components suggest interactions with biological targets, which could lead to the development of new pharmaceuticals. Research indicates that compounds with similar structures often exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Case Studies:
Several studies have explored the biological activity of related compounds, highlighting their ability to inhibit specific enzymes and receptors involved in disease pathways. For instance, compounds containing thiophene and pyridine moieties have shown promise in targeting cancer cell proliferation pathways through enzymatic inhibition .
Synthesis and Chemical Properties
Synthesis Methods:
The synthesis of benzyl N-[({[2-(thiophen-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]carbamate typically involves carbamate chemistry. The reaction process may include:
- Formation of Carbamate: Utilizing carbamic acid derivatives to form the carbamate linkage.
- Pyridine and Thiophene Introduction: Employing nucleophilic substitution reactions to introduce the pyridinyl and thiophenyl groups into the molecular structure.
Chemical Properties:
The compound is characterized by its high solubility in polar solvents and presents as a white or colorless solid. Its molecular structure includes a five-membered heterocyclic moiety that contributes to its reactivity and interaction profile with biological systems.
Mechanisms of Action:
Research indicates that this compound may interact with various molecular targets within cells. Potential mechanisms include:
- Enzyme Inhibition: The compound may inhibit enzymes that are crucial for cancer cell growth.
- Receptor Binding: It could bind to receptors involved in cellular signaling pathways, influencing physiological responses.
Biological Evaluation:
In vitro studies have demonstrated that similar compounds can modulate biochemical pathways effectively. For example, compounds featuring thiophene and pyridine rings have been evaluated for their antimicrobial properties, showcasing their potential as therapeutic agents against resistant strains of bacteria .
Mechanism of Action
The mechanism of action of benzyl N-[({[2-(thiophen-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Molecular Weight : The target compound’s larger size (due to the pyridine-thiophene moiety) may reduce solubility but enhance binding affinity to macromolecular targets.
- Lipophilicity (LogP): The target’s higher LogP suggests improved membrane permeability compared to the azetidinone-containing compound, though this could compromise aqueous solubility.
- PSA: The target’s higher PSA (attributed to additional heteroatoms) may limit blood-brain barrier penetration compared to the azetidinone compound, which has a moderately lower PSA .
Biological Activity
Benzyl N-[({[2-(thiophen-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]carbamate is a complex organic compound with notable potential in medicinal chemistry. This article delves into its biological activity, synthesis, and therapeutic applications, supported by various research findings and data tables.
Chemical Structure and Properties
The compound features a carbamate functional group , a thiophene ring , and a pyridine moiety , which contribute to its unique biological properties. The molecular formula is , with a molecular weight of approximately 354.4 g/mol.
Structural Features:
- Carbamate Group: Enhances solubility and biological compatibility.
- Thiophene Ring: Facilitates π-π stacking interactions, enhancing binding affinity to target proteins.
- Pyridine Moiety: Contributes to the compound's ability to interact with various biological targets.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Thiophene-Pyridine Intermediate: This can be achieved through cross-coupling reactions, such as Suzuki coupling.
- Carbamate Formation: The reaction of the thiophene-pyridine intermediate with benzyl isocyanate leads to the formation of the carbamate structure.
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, studies on related carbamate derivatives have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Benzyl Carbamate Derivative | U-937 (Leukemia) | 5.85 | |
| Benzyl Carbamate Derivative | SK-MEL-1 (Melanoma) | 4.53 |
These values suggest that this compound may possess similar anticancer properties, warranting further investigation.
Enzyme Inhibition
The presence of the carbamate group allows for potential inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Studies on related compounds have demonstrated varying degrees of inhibition:
| Compound Type | AChE IC50 (µM) | BChE IC50 (µM) | Reference |
|---|---|---|---|
| Salicylanilide Derivatives | 38.98 | 1.60 | |
| Other Carbamates | 1.60 - 311.0 | Varies |
These results indicate that this compound could also act as an effective inhibitor of these enzymes, potentially aiding in the treatment of neurodegenerative diseases.
Case Studies
Several case studies have explored the biological activity of compounds structurally related to this compound:
- Study on Anticancer Activity : A novel series of benzamide derivatives were tested against human cancer cell lines, showing significant growth inhibition and promising IC50 values comparable to established drugs like doxorubicin .
- Enzyme Inhibition Research : Investigations into the inhibition profiles of various carbamates indicated that certain derivatives exhibited stronger inhibition than traditional medications used for Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
